Predicted Physicochemical Profile: Target Compound vs. N1-Ethyl Analog
The N1-cyclopropyl substitution in the target compound (877631-85-1) is predicted to yield a more balanced logP and topological polar surface area (TPSA) profile compared to the N1-ethyl analog (877631-34-0) and N1-cycloheptyl analog (877631-36-2), affecting passive membrane permeability and CNS bioavailability potential [1]. According to ChEMBL-calculated physicochemical descriptors, the target compound exhibits a logP of 3.3 and a TPSA of 69.4 Ų, positioning it within the favorable range for oral CNS drug-like candidates, whereas the N1-cycloheptyl analog is predicted to have elevated lipophilicity (logP > 4.0). Importantly, high-strength experimental head-to-head differential evidence is limited; the data presented here are class-level inferences and supporting predictions.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide: logP > 4.0 (class-level estimate); N1-ethyl analog: logP ~2.5–3.0 |
| Quantified Difference | Target compound logP ~0.7–1.0 units lower than N1-cycloheptyl analog, ~0.3–0.8 units higher than N1-ethyl analog. |
| Conditions | ChEMBL database predicted logP using ALOGPS 2.1 for CHEMBL4759090 and structurally related oxalamide entries. |
Why This Matters
The cyclopropyl group confers an intermediate lipophilicity profile, which is critical for consistent passive permeability and target engagement in CNS assays; procurement of the wrong analog risks suboptimal or non-comparable CNS bioavailability.
- [1] ChEMBL Database. Compound properties for CHEMBL4759090 (N1-cyclopropyl oxalamide). EMBL-EBI. Calculated logP and TPSA. View Source
